![molecular formula C14H20N2 B3062060 [2-(5-Ethyl-1H-indol-3-yl)-ethyl]-dimethyl-amine CAS No. 171783-25-8](/img/structure/B3062060.png)
[2-(5-Ethyl-1H-indol-3-yl)-ethyl]-dimethyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(5-Etil-1H-indol-3-il)-etil]-dimetil-amina es un compuesto que pertenece a la clase de derivados del indol. Los derivados del indol son importantes debido a su presencia en varios productos naturales y sus actividades biológicas. Este compuesto presenta un anillo de indol sustituido con un grupo etil en la posición 5 y un grupo dimetilamina en la posición 2 de la cadena etil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [2-(5-Etil-1H-indol-3-il)-etil]-dimetil-amina se puede lograr a través de varias rutas sintéticas. Un método común implica la síntesis de indol de Fischer, donde la fenilhidrazina reacciona con una cetona adecuada en condiciones ácidas para formar el anillo de indol . El grupo etil se puede introducir mediante reacciones de alquilación, y el grupo dimetilamina se puede agregar mediante aminación reductora.
Métodos de producción industrial
La producción industrial de derivados del indol a menudo implica la síntesis de indol de Fischer a gran escala debido a su eficiencia y alto rendimiento. Las condiciones de reacción se optimizan para garantizar la pureza y el rendimiento del producto deseado. Los catalizadores y los disolventes se eligen para facilitar la reacción y minimizar los subproductos.
Análisis De Reacciones Químicas
Tipos de reacciones
[2-(5-Etil-1H-indol-3-il)-etil]-dimetil-amina experimenta varias reacciones químicas, que incluyen:
Oxidación: El anillo de indol se puede oxidar para formar derivados de indol-2,3-diona.
Reducción: Las reacciones de reducción pueden convertir el anillo de indol en derivados de indolina.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo de indol, particularmente en la posición 3.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Se emplean reactivos electrófilos como halógenos y agentes nitrantes en condiciones ácidas.
Principales productos formados
Oxidación: Derivados de indol-2,3-diona.
Reducción: Derivados de indolina.
Sustitución: Derivados de indol halogenados o nitrados.
Aplicaciones Científicas De Investigación
[2-(5-Etil-1H-indol-3-il)-etil]-dimetil-amina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como compuesto principal en el descubrimiento de fármacos.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de [2-(5-Etil-1H-indol-3-il)-etil]-dimetil-amina implica su interacción con varios objetivos moleculares. El anillo de indol puede interactuar con receptores biológicos, enzimas y otras proteínas, lo que lleva a varios efectos biológicos. El grupo dimetilamina puede mejorar la solubilidad y la biodisponibilidad del compuesto, facilitando su interacción con los objetivos moleculares.
Comparación Con Compuestos Similares
Compuestos similares
Ácido indol-3-acético: Una hormona vegetal con una estructura de indol similar.
Triptofano: Un aminoácido esencial con un anillo de indol.
Serotonina: Un neurotransmisor derivado del triptófano.
Singularidad
[2-(5-Etil-1H-indol-3-il)-etil]-dimetil-amina es única debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. La presencia del grupo etil y el grupo dimetilamina lo diferencia de otros derivados del indol e influye en su reactividad e interacciones.
Propiedades
Número CAS |
171783-25-8 |
|---|---|
Fórmula molecular |
C14H20N2 |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
2-(5-ethyl-1H-indol-3-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C14H20N2/c1-4-11-5-6-14-13(9-11)12(10-15-14)7-8-16(2)3/h5-6,9-10,15H,4,7-8H2,1-3H3 |
Clave InChI |
ZEHXYLDGQMEYAX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)NC=C2CCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


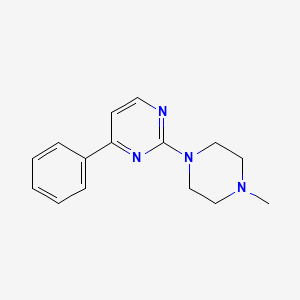

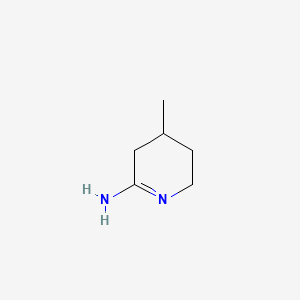
![[(Z)-1-(4-bromophenyl)ethylideneamino]thiourea](/img/structure/B3062007.png)
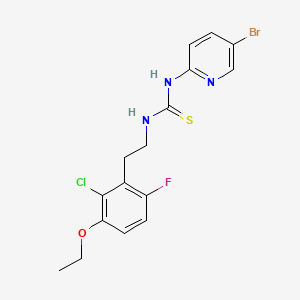
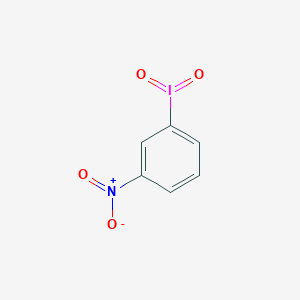
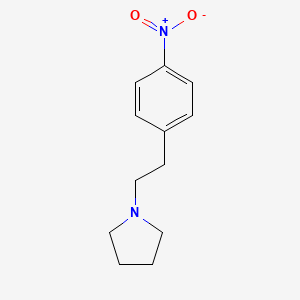
![Benzonitrile, 2-amino-6-[(4-methylphenyl)thio]-](/img/structure/B3062031.png)
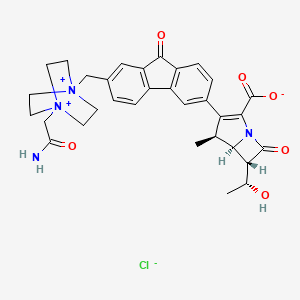
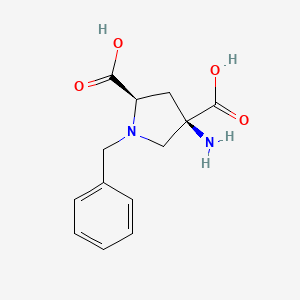
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B3062057.png)


![2-Morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3062093.png)
